molecular formula C9H15F2NO3 B1478415 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid CAS No. 2097949-10-3

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid

Cat. No.: B1478415
CAS No.: 2097949-10-3
M. Wt: 223.22 g/mol
InChI Key: SQNFWMYYOOBVAH-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is a synthetic organic compound that features a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes fluorination to introduce the difluoromethyl group. Subsequent reactions involve the introduction of the hydroxymethyl group and the butanoic acid moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the difluoromethyl group can produce a methyl group.

Scientific Research Applications

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

    4- [2-Formyl-5- (hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Similar structure but with a formyl group instead of difluoromethyl.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.

Uniqueness

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is unique due to the presence of both difluoromethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxymethyl group can increase solubility and reactivity.

Properties

IUPAC Name

2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-2-7(8(14)15)12-5-9(10,11)3-6(12)4-13/h6-7,13H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNFWMYYOOBVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 2
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2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 3
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 4
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 5
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 6
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid

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